

Niobium trifluoride synthesis and properties

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Compound of Interest

Compound Name: *Niobium trifluoride*

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An In-depth Technical Guide to **Niobium Trifluoride**: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **niobium trifluoride** (NbF_3), focusing on its synthesis, physicochemical properties, and structural characteristics. The information is compiled and presented to be a key resource for professionals in chemistry and materials science. While direct applications in drug development are not established, this document serves as a foundational reference on the compound's behavior and synthesis.

Physical and Chemical Properties

Niobium trifluoride is a blue crystalline solid.[1] It is reported to be insoluble in water.[2] Unlike its higher fluoride counterpart, niobium pentafluoride, detailed experimental data for properties such as melting and boiling points are not readily available, suggesting that NbF_3 may decompose at elevated temperatures before melting or boiling at atmospheric pressure. However, thermodynamic properties have been calculated, and sublimation has been noted under high vacuum at elevated temperatures.[3]

Table 1: Physical and Thermodynamic Properties of Niobium Trifluoride (NbF_3)

Property	Value	Unit	Notes / Reference
Formula Weight	149.902	g/mol	[1]
Appearance	Blue Crystalline Solid	-	[1]
Density	4.2	g/cm ³	[1][2]
Melting Point	Not Available	°C	Often listed as N/A, suggesting decomposition.[1][2]
Boiling Point	Not Available	°C	Often listed as N/A.[1][2]
Sublimation	~570 (843)	°C (K)	Occurs at very low pressure (~1.3 x 10 ⁻⁶ bar).[3]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-1176.91	kJ/mol	Calculated value for the solid state at 298.15 K.[3]
Standard Entropy (S°)	110.74	J/(mol·K)	Calculated value for the solid state at 298.15 K.[3]

Crystal Structure

The precise experimental crystal structure of pure **niobium trifluoride** is not extensively documented in peer-reviewed literature. However, computational data from the Materials Project suggests a structure analogous to alpha-Rhenium trioxide ($\alpha\text{-ReO}_3$).

This structure is cubic, belonging to the space group Pm-3m. It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. In this idealized structure, the Nb-F-Nb bonds are linear (180°).

Table 2: Crystallographic Data for Niobium Trifluoride (NbF₃)

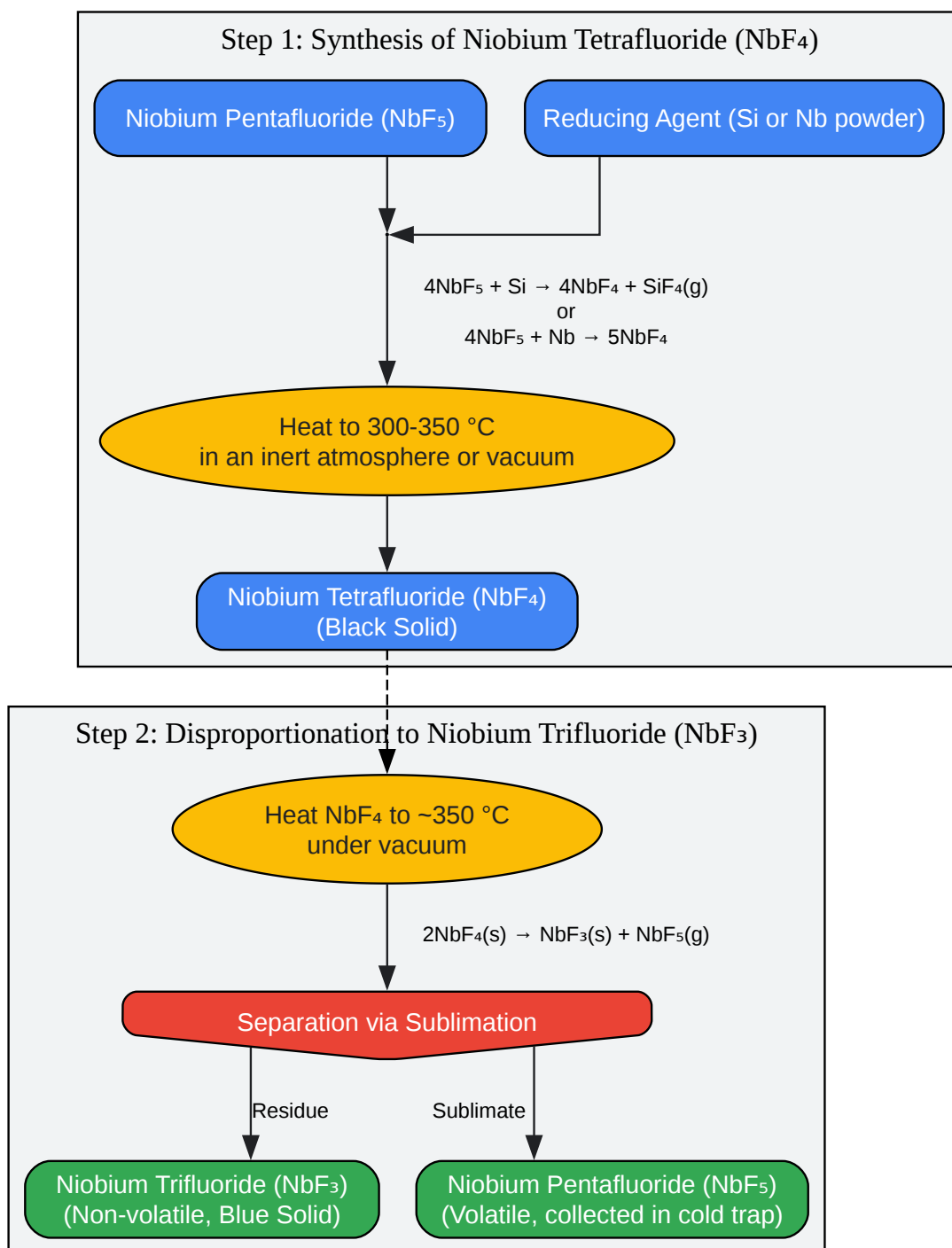
Parameter	Value	Unit	Source
Crystal System	Cubic	-	Materials Project
Space Group	Pm-3m	-	Materials Project
Structure Type	α -Rhenium trioxide	-	Materials Project
Nb-F Bond Length	2.10	Å	Materials Project

Note: The lattice parameter reported in some databases may be misinterpreted and could represent the Nb-F bond length. A definitive experimental CIF (Crystallographic Information File) is not widely available.

Synthesis of Niobium Trifluoride

The most referenced method for the synthesis of **niobium trifluoride** is the thermal disproportionation of niobium tetrafluoride (NbF_4). This process involves two main stages: the synthesis of the NbF_4 precursor and its subsequent thermal decomposition to yield NbF_3 and volatile niobium pentafluoride (NbF_5).

Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **Niobium Trifluoride**.

Experimental Protocols

The following protocols are synthesized from literature descriptions. All operations should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of niobium fluorides.

Protocol 1: Synthesis of Niobium Tetrafluoride (NbF_4)

This procedure describes the reduction of niobium pentafluoride (NbF_5) using silicon powder.

- Materials and Equipment:
 - Niobium pentafluoride (NbF_5)
 - High-purity silicon powder (-325 mesh)
 - A reaction vessel suitable for high-temperature vacuum or inert atmosphere operation (e.g., a sealed quartz tube or a tube furnace with a nickel or Monel liner).
 - Schlenk line and vacuum pump.
 - Tube furnace.
- Procedure:
 1. In an inert atmosphere glovebox, thoroughly mix NbF_5 and silicon powder in a 4:1 molar ratio. For example, use 10.0 g of NbF_5 (0.053 mol) and 0.37 g of Si (0.013 mol).
 2. Load the mixture into the reaction vessel.
 3. Assemble the vessel in the tube furnace and connect it to a Schlenk line. Evacuate the system carefully.
 4. Heat the reaction vessel to 300-350 °C and maintain this temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. The reaction is: $4\text{NbF}_5(\text{s}) + \text{Si}(\text{s}) \rightarrow 4\text{NbF}_4(\text{s}) + \text{SiF}_4(\text{g})$.
 5. The gaseous silicon tetrafluoride (SiF_4) byproduct will be removed under vacuum.

6. After the reaction period, cool the furnace to room temperature while maintaining a vacuum or inert atmosphere.
7. The remaining black, non-volatile solid is niobium tetrafluoride (NbF_4). Store it under strictly anhydrous and inert conditions.

Protocol 2: Synthesis of **Niobium Trifluoride** (NbF_3) via Disproportionation

This procedure uses the NbF_4 prepared in the previous step.

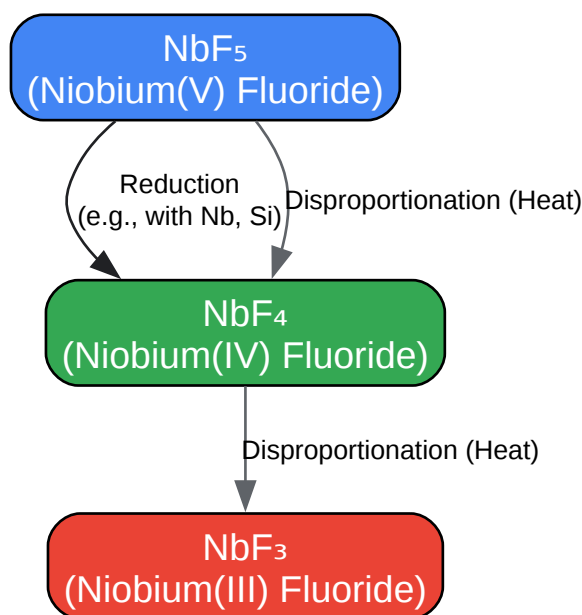
- Materials and Equipment:
 - Niobium tetrafluoride (NbF_4)
 - A two-zone tube furnace or a similar apparatus that allows for a temperature gradient.
 - A reaction tube (quartz or nickel) with a collection area or cold trap.
 - High vacuum pump.
- Procedure:
 1. In an inert atmosphere glovebox, load the NbF_4 powder into a boat (e.g., nickel) and place it in the center of the reaction tube.
 2. Assemble the reaction tube within the furnace setup. The downstream end of the tube should be outside the heated zone and can be cooled (e.g., with air or a water-cooled condenser) to act as a cold trap for the volatile byproduct.
 3. Evacuate the system to a high vacuum (e.g., $< 10^{-4}$ Torr).
 4. Slowly heat the zone containing the NbF_4 to approximately 350 °C.
 5. Maintain this temperature to allow for the disproportionation reaction: $2\text{NbF}_4(\text{s}) \rightarrow \text{NbF}_3(\text{s}) + \text{NbF}_5(\text{g})$.
 6. The NbF_5 produced is volatile at this temperature (boiling point ~234 °C) and will sublime away from the hot zone. It will condense as a white solid in the cooler downstream part of

the apparatus or in the cold trap.

7. The non-volatile, blue crystalline solid remaining in the boat is **niobium trifluoride** (NbF_3).
8. After the reaction is complete (indicated by the cessation of NbF_5 sublimation), cool the system to room temperature under vacuum.
9. Transfer the NbF_3 product to a storage container inside an inert atmosphere glovebox.

Logical Relationship of Niobium Fluorides

The synthesis of NbF_3 is intrinsically linked to the stability of other niobium fluorides. The following diagram illustrates the relationship between the common oxidation states.



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Caption: Relationship between key Niobium Fluorides in synthesis.

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